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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzofuran

Cat. No.: B1609783 Get Quote

An In-Depth Technical Guide to 3-Bromo-2-methylbenzofuran: Synthesis, Characterization,

and Applications in Drug Discovery

Abstract
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with its derivatives

exhibiting a vast spectrum of pharmacological activities.[1][2] This technical guide provides a

comprehensive analysis of 3-Bromo-2-methylbenzofuran, a key synthetic intermediate for

drug development professionals, researchers, and scientists. We will delve into its

nomenclature, physicochemical properties, and detailed synthetic protocols, including

mechanistic insights. Furthermore, this guide outlines its spectroscopic signature, chemical

reactivity, and established applications as a precursor for potent therapeutic agents, particularly

in oncology and infectious disease research. The content is structured to provide both

foundational knowledge and actionable experimental details, grounded in authoritative

references.

The Benzofuran Scaffold: A Cornerstone in
Medicinal Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a

fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[1]

The inherent planarity, aromaticity, and capacity for diverse functionalization make the

benzofuran ring system an ideal starting point for designing molecules that can interact with a

wide array of biological targets. Derivatives have demonstrated significant potential as

anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Halogenation of
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the benzofuran core, particularly bromination, is a critical strategy for modulating electronic

properties and providing a reactive handle for subsequent chemical transformations, thereby

enhancing therapeutic efficacy and target specificity.

Nomenclature and Physicochemical Properties
The correct and unambiguous identification of a chemical entity is paramount for scientific

communication and reproducibility. The compound of interest is systematically named

according to IUPAC nomenclature.

IUPAC Name: 3-bromo-2-methyl-1-benzofuran[3]

The structure consists of a benzofuran ring system where the bromine atom is attached to

position 3 and a methyl group is at position 2.

Caption: Structure of 3-Bromo-2-methylbenzofuran.

Table 1: Physicochemical and Computed Properties

Identifier Value Source

Molecular Formula C₉H₇BrO PubChem[3]

Molecular Weight 211.06 g/mol PubChem

Monoisotopic Mass 209.96803 Da PubChem[3]

InChI Key
OEGMISNFEAVBHA-

UHFFFAOYSA-N
PubChem[3]

SMILES CC1=C(C2=CC=CC=C2O1)Br PubChem[3]

XlogP3 (Predicted) 3.4 PubChem[3]

Physical Form
Yellow Liquid or Solid

(Predicted)

Based on 3-

Bromobenzofuran[4]
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The synthesis of 3-Bromo-2-methylbenzofuran is most efficiently achieved via the direct

electrophilic bromination of the precursor, 2-methylbenzofuran. This method is favored for its

high atom economy and procedural simplicity.

Synthesis Workflow for 3-Bromo-2-methylbenzofuran

2-Methylbenzofuran
(Starting Material)

Electrophilic Bromination
(Reflux)

N-Bromosuccinimide (NBS)
Benzoyl Peroxide (cat.)

Solvent (CCl₄)

Filtration & Washing

Cool & Filter Succinimide

Column Chromatography
(Silica Gel)

Crude Product

3-Bromo-2-methylbenzofuran
(Final Product)

Pure Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Bromo-2-methylbenzofuran.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of benzofuran

derivatives.[5][6]
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Reaction Setup: To a solution of 2-methylbenzofuran (1.0 eq) in a suitable solvent such as

dry carbon tetrachloride (CCl₄) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0

eq).

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).

Expert Insight: While this reaction is an electrophilic substitution, the use of a radical

initiator can facilitate the process by ensuring a steady, low concentration of bromine,

which is generated in situ. NBS is preferred over liquid bromine as it is a crystalline solid

that is safer and easier to handle, minimizing the formation of polybrominated byproducts.

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin

Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. The succinimide byproduct will precipitate out of the CCl₄.

Isolation: Filter the solid succinimide and wash it with a small amount of cold CCl₄. Combine

the filtrates.

Purification: Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate

gradient to afford pure 3-Bromo-2-methylbenzofuran.

Proposed Reaction Mechanism
The bromination occurs at the 3-position of the benzofuran ring, which is electronically

activated and sterically accessible. The reaction proceeds via an electrophilic aromatic

substitution mechanism.
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Proposed Mechanism for Electrophilic Bromination

2-Methylbenzofuran
(Electron-rich π system)

Sigma Complex
(Resonance Stabilized Cation)

π-attack on Br⁺

Br₂
(Generated from NBS)

3-Bromo-2-methylbenzofuran

-H⁺

Deprotonation

Click to download full resolution via product page

Caption: Simplified mechanism of electrophilic bromination on the furan ring.

Spectroscopic Characterization
Structural confirmation of the synthesized 3-Bromo-2-methylbenzofuran is achieved through

a combination of standard spectroscopic techniques. The expected data provides a fingerprint

for the molecule.

Table 2: Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

Singlet for the C2-methyl group (~2.4-2.6

ppm).Multiplets for the four aromatic protons on

the benzene ring (~7.2-7.8 ppm).

¹³C NMR

Nine distinct carbon signals.Signal for the C-Br

carbon (~95-105 ppm).Signals for the methyl

carbon (~10-15 ppm) and aromatic/heterocyclic

carbons.

Mass Spec (MS)

A characteristic M, M+2 isotopic pattern with

approximately 1:1 intensity ratio, confirming the

presence of one bromine atom.Predicted

[M+H]⁺ at m/z 210.97531.[3]

Chemical Reactivity and Synthetic Utility
The bromine atom at the C3 position renders 3-Bromo-2-methylbenzofuran a highly versatile

synthetic intermediate. The C-Br bond is amenable to a wide range of transformations, most

notably palladium-catalyzed cross-coupling reactions.[7] This allows for the strategic

introduction of carbon, nitrogen, and oxygen-based functionalities, which is a cornerstone of

modern drug discovery.

Synthetic Utility of 3-Bromo-2-methylbenzofuran

{3-Bromo-2-methylbenzofuran | (Versatile Intermediate)}

Suzuki Coupling
(Boronic Acids)

Pd Cat.

Heck Reaction
(Alkenes)

Pd Cat.

Sonogashira Coupling
(Alkynes)

Pd/Cu Cat.

Buchwald-Hartwig
(Amines, Alcohols)

Pd Cat.

3-Aryl-2-methylbenzofurans 3-Alkenyl-2-methylbenzofurans 3-Alkynyl-2-methylbenzofurans 3-Amino/Oxy-2-methylbenzofurans
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Caption: Key cross-coupling reactions using 3-Bromo-2-methylbenzofuran.

Applications in Medicinal Chemistry and Drug
Development
The strategic importance of 3-Bromo-2-methylbenzofuran lies in its role as a precursor to

biologically active molecules. Research has consistently shown that bromo-substituted

benzofurans and their derivatives possess significant therapeutic potential.

Anticancer Activity: Numerous studies have identified bromo-derivatives of benzofuran as

potent anticancer agents.[5] These compounds often exert their cytotoxic effects by inducing

apoptosis in cancer cells.[5][8] The bromine atom can be a key pharmacophoric feature or a

synthetic handle to build more complex molecules that target specific cellular pathways, such

as cyclin-dependent kinases (CDKs).[9]

Antimicrobial Agents: The benzofuran scaffold is present in many compounds with

antibacterial and antifungal properties.[1] The introduction of a bromine atom can enhance

lipophilicity, potentially improving cell membrane penetration and overall antimicrobial

efficacy.

Enzyme Inhibition: Benzofuran derivatives have been successfully designed as inhibitors for

various enzymes. For example, they serve as the core for novel CDK2 inhibitors for cancer

therapy and for inhibitors of enzymes implicated in Alzheimer's disease, such as

acetylcholinesterase (AChE) and β-secretase (BACE-1).[6][9] 3-Bromo-2-
methylbenzofuran provides an ideal starting point for synthesizing libraries of such

inhibitors for screening and lead optimization.

Conclusion
3-Bromo-2-methylbenzofuran is more than a simple halogenated heterocycle; it is a powerful

and versatile building block for the synthesis of complex molecular architectures with significant

therapeutic potential. Its straightforward synthesis, well-defined reactivity, and the proven

biological relevance of its derivatives make it an invaluable tool for researchers and

professionals in the field of drug discovery and development. This guide provides the
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foundational and practical knowledge necessary to leverage this important chemical

intermediate in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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